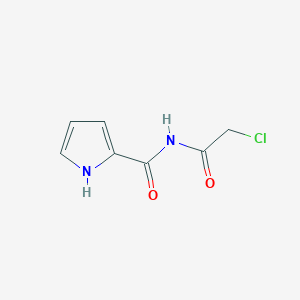

N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-6(11)10-7(12)5-2-1-3-9-5/h1-3,9H,4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKXWSRJLZQUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-chloroacetyl chloride with 1H-pyrrole-2-carboxamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding amides, thioesters, or esters, depending on the nucleophile used.

Hydrolysis: The major products are 1H-pyrrole-2-carboxamide and chloroacetic acid.

Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide features a pyrrole ring substituted with a chloroacetyl group and a carboxamide functional group. The synthesis typically involves the reaction of 1H-pyrrole-2-carboxylic acid with chloroacetyl chloride, often in the presence of a base like triethylamine. This process allows for the formation of the desired amide while maintaining the integrity of the pyrrole structure.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, making it a versatile building block in organic chemistry.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacophore in drug development. Studies have indicated its diverse biological activities, including antimicrobial and anticancer properties. It has shown significant activity against various bacterial strains, such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 11 nM to 180 nM .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (nM) |

|---|---|

| Staphylococcus aureus | 44 |

| Bacillus subtilis | 180 |

| MRSA (various strains) | 11 - 44 |

Biological Studies

This compound is utilized in biological studies to understand interactions between chloroacetylated compounds and biological molecules. Its electrophilic nature allows it to react with nucleophiles, potentially modifying proteins and other biomolecules. This characteristic makes it valuable in investigating cellular signaling pathways and enzyme interactions.

Antimicrobial Research

Recent studies have highlighted the compound's effectiveness against several bacterial strains, showcasing its potential as an antimicrobial agent. For instance, research demonstrated that it could inhibit MRSA strains at low concentrations, indicating its promise in developing new antibiotics .

Anticancer Studies

Preliminary investigations suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Further research is required to elucidate its pharmacological profile and therapeutic potential in oncology .

Industrial Applications

Beyond its use in academic research, this compound finds applications in the production of agrochemicals and other industrial chemicals. Its reactivity allows for the synthesis of various derivatives that can be utilized in different chemical processes .

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds . This can result in the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

a) N-(2-Chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide (CID 2393641)

- Molecular Formula : C₈H₉ClN₂O₂ .

- Key Difference: Methylation at the pyrrole nitrogen (1-position) enhances steric hindrance and alters electronic properties compared to the non-methylated parent compound.

- Physicochemical Properties : Predicted collision cross sections (CCS) for adducts (e.g., [M+H]⁺: 140.8 Ų) are marginally higher than those of N-ethyl-1H-pyrrole-2-carboxamide (129.3 Ų for [M+H]⁺), reflecting increased molecular bulk .

b) N-Nitro-1H-pyrrole-2-carboxamide

c) 4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 1017437-76-1)

d) 1-Methyl-N-(phenylcarbonyl)-1H-pyrrole-2-carboxamide

Reactivity and Functional Group Analysis

- Chloroacetyl vs. Acryloyl : The chloroacetyl group in the target compound enables nucleophilic substitution (e.g., with thiols or amines), whereas acryloyl derivatives (e.g., from ) undergo Michael addition or polymerization .

- Nitro vs. Chloroacetyl : Nitro groups () favor electron-withdrawing effects, stabilizing negative charges, whereas chloroacetyl groups are more reactive toward alkylation .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Compounds

Notes:

Biological Activity

N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyrrole ring with a chloroacetyl substituent. Its molecular formula is CHClNO, and it has a molecular weight of approximately 188.612 g/mol. The presence of the chloroacetyl group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its electrophilic chloroacetyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may lead to the inhibition of specific enzymes or receptors involved in cellular signaling pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate that it exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has shown that this compound possesses cytotoxic effects against certain cancer cell lines. For instance, it has been tested against breast and lung cancer cells, where it exhibited notable inhibitory effects on cell proliferation. Further studies are required to elucidate the specific mechanisms through which it induces apoptosis in cancer cells .

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to inhibit cell growth significantly, with IC values in the low micromolar range.

- Antimicrobial Study : In another investigation, this compound was tested against Staphylococcus aureus and Candida albicans. The compound showed effective inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Related Compounds

A comparison with similar pyrrole derivatives reveals that this compound exhibits enhanced biological activity due to its unique structural features. Below is a summary table highlighting key differences:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Molecular Weight |

|---|---|---|---|

| This compound | High | Moderate | 188.612 g/mol |

| (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide | Moderate | Low | 188.612 g/mol |

| Pyrrole-3-carboxamide derivatives | Low | Variable | Varies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves acylation of the pyrrole-2-carboxamide core with chloroacetyl chloride. Key steps include:

- Protection of reactive sites : Use benzyl or tert-butyl groups to prevent unwanted side reactions during acylation.

- Temperature control : Maintain temperatures between 0–5°C during chloroacetyl chloride addition to minimize hydrolysis .

- Purification : Column chromatography (e.g., silica gel with DCM/EtOAc gradients) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : -NMR detects characteristic peaks for the pyrrole ring (δ 6.5–7.2 ppm) and chloroacetyl group (δ 4.2–4.5 ppm for CHCl). -NMR confirms carbonyl resonances (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) identifies the molecular ion [M+H] with expected m/z. Deviation >0.1 Da suggests impurities or degradation .

- HPLC : Retention time consistency (±0.1 min) and peak symmetry validate purity. Use SFC for chiral analysis if applicable .

Advanced Research Questions

Q. What role does the chloroacetyl group play in modulating the compound’s reactivity and biological interactions?

- Mechanistic Insights :

- The electron-withdrawing chloroacetyl group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by thiols in cysteine residues). This reactivity is critical in designing enzyme inhibitors .

- Steric Effects : Substituent positioning on the pyrrole ring influences binding affinity. Computational docking (AutoDock Vina) predicts interactions with target proteins, validated via mutagenesis studies .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If -NMR shows unexpected splitting, consider:

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange.

- Impurity profiling : LC-MS/MS detects trace byproducts (e.g., hydrolyzed chloroacetyl derivatives).

- X-ray crystallography : Single-crystal analysis (SHELXL refinement) provides unambiguous bond-length/angle data .

Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?

- In Silico Methods :

- ADMET Prediction : SwissADME estimates logP (~2.1), suggesting moderate lipophilicity. Rule-of-Five violations (e.g., molecular weight <500) guide lead optimization .

- Toxicity Screening : ProTox-II predicts hepatotoxicity risk via structural alerts (e.g., chloroacetyl’s electrophilic potential). Validate with in vitro cytotoxicity assays (HepG2 cells) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Crystallization Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.